molecular formula C5H8IN3O2S B2784830 1-Ethyl-3-iodopyrazole-4-sulfonamide CAS No. 1946816-97-2

1-Ethyl-3-iodopyrazole-4-sulfonamide

Cat. No.: B2784830
CAS No.: 1946816-97-2
M. Wt: 301.1
InChI Key: VJJNMCVPOOXPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-iodopyrazole-4-sulfonamide is a multifunctional heterocyclic compound designed for advanced chemical synthesis and drug discovery research. This molecule integrates two key pharmacophores: a pyrazole-sulfonamide core and a reactive iodine substituent. The sulfonamide group is a privileged structure in medicinal chemistry, known to confer inhibitory activity against a range of biological targets. Sulfonamide-bearing compounds are extensively researched for their potential applications as carbonic anhydrase inhibitors, cholinesterase inhibitors, and antiproliferative agents . The presence of the iodine atom at the 3-position of the pyrazole ring makes this compound an exceptionally versatile synthetic intermediate . This handle allows for further diversification through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the construction of more complex molecular architectures for structure-activity relationship studies . Researchers can leverage this compound as a key building block in the development of novel bioactive molecules, particularly in the synthesis of libraries for high-throughput screening. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-ethyl-3-iodopyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3O2S/c1-2-9-3-4(5(6)8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJNMCVPOOXPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)I)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-iodopyrazole-4-sulfonamide typically involves the iodination of a pyrazole precursor followed by sulfonamide formation. One common method includes:

    Iodination: Starting with 1-ethylpyrazole, the compound is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Sulfonamide Formation: The iodinated intermediate is then reacted with a sulfonamide reagent, such as chlorosulfonic acid, under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-iodopyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the iodine atom with various substituents.

    Oxidizing Agents: Hydrogen peroxide or sodium hypochlorite for iodination steps.

    Sulfonamide Reagents: Chlorosulfonic acid for introducing the sulfonamide group.

Major Products Formed:

    Substituted Pyrazoles: Resulting from cross-coupling reactions.

    Oxidized or Reduced Derivatives: Depending on the specific redox conditions applied.

Scientific Research Applications

1-Ethyl-3-iodopyrazole-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: As a potential pharmacophore in drug design, particularly for its sulfonamide group known for antibacterial and diuretic properties.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets, potentially serving as a lead compound in the development of new therapeutics.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-iodopyrazole-4-sulfonamide largely depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways. The iodine atom may also play a role in enhancing the compound’s binding affinity to certain molecular targets.

Comparison with Similar Compounds

Comparison with Pyrazole-Based Sulfonamides

Example Compound : 1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide (CAS RN: 1005553-67-2)

  • Core Structure : Dual pyrazole rings.
  • Substituents : Ethyl group (1-position), 3-methoxybenzyl group (1-position of second pyrazole), sulfonamide (4-position).
  • Molecular Weight : 361.42 g/mol .
  • Key Differences :
    • The presence of a methoxybenzyl group increases hydrophobicity and molecular weight compared to the iodine substituent in the target compound.
    • The dual pyrazole scaffold may enhance π-π stacking interactions but reduces structural simplicity.

Comparison with Indazole-Based Sulfonamides

Example Compound : N-(1H-Indazol-4-yl)-4-methylbenzenesulfonamide (3a)

  • Core Structure : Indazole (fused benzene-pyrazole ring).
  • Substituents : Methylbenzenesulfonamide at the 4-position.
  • Molecular Weight : 288.08 g/mol.
  • Synthesis : Achieved via reaction of 4-nitro-1H-indazole with benzenesulfonyl chloride, yielding 83% pure product .
  • Key Differences :
    • The fused aromatic system in indazole may improve planar stacking but reduces conformational flexibility compared to pyrazole.
    • Absence of halogen substituents (e.g., iodine) limits electrophilic reactivity.

Comparison with Imidazole-Based Sulfonamides

Example Compound : 1-Ethyl-2-methyl-1H-imidazole-4-sulfonamide (CAS RN: 1247180-42-2)

  • Core Structure : Imidazole (two adjacent nitrogen atoms).
  • Substituents : Ethyl (1-position), methyl (2-position), sulfonamide (4-position).
  • Molecular Weight : 189.24 g/mol .
  • Methyl and ethyl groups are smaller than iodine, reducing steric hindrance but limiting halogen-specific interactions.

Comparison with Thiadiazole-Appended Sulfonamides

Example Compound: 4-[2-Imino-5-(1-((4-nitrobenzylidene)hydrazineyli-dene)ethyl)-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide (7c)

  • Core Structure : 1,3,4-Thiadiazole linked to a sulfonamide.
  • Substituents : Nitrobenzylidene hydrazine group.
  • Key Differences :
    • The thiadiazole core introduces sulfur, which may confer distinct electronic properties and metabolic stability.
    • Complex substituents (e.g., nitro groups) enhance electrophilicity but may increase toxicity risks .

Research Findings and Implications

  • Synthetic Methods : Sulfonamide introduction commonly employs sulfonyl chlorides (e.g., benzenesulfonyl chloride in indazole derivatives) under mild conditions . The iodine in 1-Ethyl-3-iodopyrazole-4-sulfonamide may necessitate specialized halogenation steps.
  • Biological Relevance : Iodine’s electron-withdrawing nature could enhance binding to electron-rich enzyme active sites, while thiadiazole derivatives show cytotoxicity .
  • Solubility Trends : Imidazole derivatives (e.g., 189.24 g/mol) likely exhibit higher aqueous solubility than iodinated pyrazoles due to reduced halogen content and hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.